molecular formula C11H12O2 B3022901 1-(4-Methylphenyl)butane-1,3-dione CAS No. 4023-79-4

1-(4-Methylphenyl)butane-1,3-dione

Cat. No. B3022901
CAS RN: 4023-79-4
M. Wt: 176.21 g/mol
InChI Key: QJRMUROMTUDYAH-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylphenyl)butane-1,3-dione is a derivative of butane-1,3-dione with a phenyl group substituted at the fourth position. This compound is significant in the field of heterocyclic chemistry and natural product synthesis. It serves as a precursor or intermediate in the synthesis of various complex molecules.

Synthesis Analysis

The synthesis of 1,4-diphenyl substituted butane-1,4-dione, a related compound, has been achieved through a photo redox-mediated one-pot process using polyoxometalates as catalysts. This method involves the dimerization of styrene followed by oxidation under UV light. The catalysts used include Mo132, Mo154, Mo368, and PW12O40, which facilitate the generation of radicals necessary for the organic coupling reaction. This synthesis route is noted for its economic and scalable nature .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 1,2,3,5-tetraarylpentane-1,5-diones has been elucidated by FT-IR, 1H NMR, 13C NMR, and mass spectral techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal system and space group, revealing torsional angles and planarity in the molecular structure .

Chemical Reactions Analysis

The reactivity of 1-phenyl-butane-1,3-dione, a compound similar to 1-(4-Methylphenyl)butane-1,3-dione, has been explored in the presence of nickel(II) acetate, leading to the formation of macrocyclic and open-chain complexes. These complexes exhibit square-planar structures as revealed by X-ray diffraction methods. The electronic, IR, NMR, electron impact mass spectra, and cyclic voltammograms of these compounds have been reported, providing insight into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The spectroscopic properties, such as IR and NMR spectra, provide information about the functional groups present and the environment of the hydrogen and carbon atoms within the molecule. The mass spectral data help in confirming the molecular weight and structure, while the crystallographic data reveal the geometric conformation of the molecules in the solid state .

Scientific Research Applications

Tautomeric and Acid-Base Properties

1-(4-Methylphenyl)butane-1,3-dione, along with its derivatives, exhibits interesting tautomeric and acid-base properties. Research has revealed that these compounds exist in solution as a mixture of different tautomeric forms. For instance, the study of azoderivatives of benzoylacetone showed that these compounds exist in Z-enol-azo and hydrazo tautomeric forms, with solvent polarity influencing the tautomeric balance (Mahmudov et al., 2011).

Use in Selective Electrodes

Compounds derived from 1-(4-Methylphenyl)butane-1,3-dione have been used as effective ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes demonstrate good stability and selectivity, making them useful in various analytical applications (Kopylovich, Mahmudov & Pombeiro, 2011).

Deacetylation and Structural Characterization

In a study involving chiral ferrocenyl-containing β-diketones, researchers explored the reactions of these compounds under specific conditions, leading to their deacetylated counterparts. This research not only provided insight into the reaction mechanisms but also contributed to the knowledge of structural and electrochemical properties of the resulting compounds (Ahumada et al., 2014).

Thermal Properties of Azoderivatives

Studies have also focused on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, which exhibit high thermal stability. Such research contributes to the understanding of phase transitions and stability aspects of these compounds (Mahmudov et al., 2011).

Polymorphism in Bis-hydrazone Compounds

Research on polymorphism in bis-hydrazone compounds derived from butane-2,3-dione has provided insights into conformational adjustments in crystal structures. Such studies are significant in the field of crystallography and material science (Dwivedi & Das, 2018).

Acid Dissociation and Metal Complexes

The acid dissociation constants and stability constants of metal complexes involving 1-(4-methylphenyl) derivatives of butane-1,3-dione have been determined, contributing to the understanding of their chemical behavior in various environments (Daniel, Harries & Burgess, 1974).

properties

IUPAC Name

1-(4-methylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRMUROMTUDYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330789
Record name 1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)butane-1,3-dione

CAS RN

4023-29-4
Record name 1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-methylacetophenone and 2.9 mL of EtOAc to yield 1.68 grams of Intermediate 27: TLC analysis: Rf=0.61 (5/1, hexanes/EtOAc), 1H NMR (400 MHz, CDCl3, enol form) δ7.72 (d, 2H, J=8.2), 7.24 (d, 2H, J=7.4), 6.15 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Shen, J Liang, X Qu, S Liu, L Zhu, S Zhang, L Chen… - …, 2021 - pubs.rsc.org
Two mononuclear Dy(III) compounds and one heteronuclear Dy(III)–K(I) compound, [Dy(tmpd)3(4,4′-dmpy)] (1), [KDy2(tmpd)8]·C5H6N (2) and [Dy(tmpd)3(dppz)] (3) (4,4′-dmpy = 4,4…
Number of citations: 7 pubs.rsc.org
V Kumar, K Kaur, GK Gupta, AK Gupta… - Recent patents on …, 2013 - ingentaconnect.com
Celecoxib, a tricyclic compound having pyrazole ring exhibits an excellent level of antiinflammatory action against COX-2 enzymes and some of its analogs act as anticancer and …
Number of citations: 51 www.ingentaconnect.com
R Aggarwal, G Singh, D Sanz, RM Claramunt… - Tetrahedron, 2016 - Elsevier
A simple and mild protocol towards the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones has been developed by one-pot condensation of 2…
Number of citations: 18 www.sciencedirect.com
PK Sharma, N Chandna, S Kumar, P Kumar… - Medicinal Chemistry …, 2012 - Springer
A novel series of heteroaromatic analogues of known anti-inflammatory (AI) drug celecoxib replacing the benzenesulfonamide moiety with 6-sulfonamidobenzothiazol-2-yl moiety was …
Number of citations: 18 link.springer.com
VK Jain, R Bohra, RC Mehrotra - Journal of Organometallic Chemistry, 1980 - Elsevier
Ph 3 SbBr 2 reacts with Na[RCOCHCOR′] to form compounds of the type Ph 3 SbBr(RCOCHCOR′) (where R = R′ = CH 3 , C(CH 3 ) 3 and R ɳ R′ = CH 3 , C 6 H 5 ; CH 3 , 4′-…
Number of citations: 16 www.sciencedirect.com
MJ Uddin, PNP Rao, EE Knaus - Bioorganic & medicinal chemistry, 2003 - Elsevier
A group of celecoxib analogues in which the para-SO 2 NH 2 substituent on the N 1 -phenyl ring was replaced by a para-sulfonylazido (SO 2 N 3 ) 4, or a meta-SO 2 N 3 8, substituent …
Number of citations: 73 www.sciencedirect.com
MM Ahlström, M Ridderström, I Zamora… - Journal of medicinal …, 2007 - ACS Publications
The cytochrome P450 (CYP) family is composed of a large group of monooxygenases that mediate the metabolism of xenobiotics and endogenous compounds. CYP2C9, one of the …
Number of citations: 118 pubs.acs.org
M Persico, P Galatello, MG Ferraro, C Irace, M Piccolo… - Molecules, 2023 - mdpi.com
A new series of tetrasubstituted pyrrole derivatives (TSPs) was synthesized based on a previously developed hypothesis on their ability to mimic hydrophobic protein motifs. The …
Number of citations: 9 www.mdpi.com
M Gao, M Wang, KD Miller, QH Zheng - European journal of medicinal …, 2011 - Elsevier
The enzyme cyclooxygenase-2 (COX-2) is overexpressed in a variety of malignant tumors. This study was designed to develop new radiotracers for imaging of COX-2 in cancer using …
Number of citations: 30 www.sciencedirect.com
M Gao, M Wang, KD Miller, GD Hutchins… - Applied Radiation and …, 2009 - Elsevier
Cyclooxygenase (prostaglandin endoperoxide synthase or COX) enzyme represents a particularly attractive target in inflammation processes for the development of both therapeutic …
Number of citations: 23 www.sciencedirect.com

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